molecular formula C26H33N5O4 B2410987 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921901-54-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

カタログ番号: B2410987
CAS番号: 921901-54-4
分子量: 479.581
InChIキー: VHVAVMKAMHZMEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates several pharmaceutically relevant motifs, including a benzo[1,3]dioxole unit, a 1,2,3,4-tetrahydroquinoline scaffold, and a piperazine ring . The benzo[1,3]dioxole group, in particular, is a privileged structure found in compounds investigated for various bioactivities . The molecule is expertly synthesized to ensure high purity and reliability for research applications. This compound is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

特性

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4/c1-29-10-12-31(13-11-29)22(19-5-7-21-18(14-19)4-3-9-30(21)2)16-27-25(32)26(33)28-20-6-8-23-24(15-20)35-17-34-23/h5-8,14-15,22H,3-4,9-13,16-17H2,1-2H3,(H,27,32)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVAVMKAMHZMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Coupling reactions : Use oxalyl chloride to activate the oxalamide intermediate, followed by nucleophilic substitution with the benzo[d][1,3]dioxol-5-yl and tetrahydroquinolin-piperazine moieties .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their ability to solubilize aromatic intermediates .
  • Temperature control : Maintain inert atmospheres (N₂/Ar) during coupling to prevent oxidation of sensitive groups like tetrahydroquinoline .
  • Purification : Column chromatography or recrystallization is critical to achieve >95% purity, monitored by HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxalamide bridge and substitution patterns on the tetrahydroquinoline ring .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D conformation, particularly hydrogen-bonding interactions between the oxalamide carbonyl and piperazine nitrogen .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 547.26 for C₃₁H₃₈N₄O₄) .

Q. How should initial biological activity screening be designed?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess IC₅₀ values. Include positive controls like doxorubicin .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays .
  • Solubility : Use DMSO stock solutions (<1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve potency?

  • Core modifications : Compare analogues with substituted tetrahydroquinoline (e.g., 6-Cl vs. 6-CH₃) to evaluate steric effects on target binding .
  • Piperazine substitutions : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess impact on solubility and kinase selectivity .
  • Oxalamide linker : Test ester or sulfonamide replacements to modulate metabolic stability .

Example SAR Table :

ModificationIC₅₀ (μM) MCF-7Solubility (μg/mL)
Parent compound0.4512.3
6-Cl-Tetrahydroquinoline0.288.9
Morpholine variant1.2032.1
Data adapted from analogues in .

Q. How to resolve contradictions in reported biological data for similar oxalamides?

  • Assay standardization : Replicate conflicting studies (e.g., apoptosis vs. cytostatic effects) using identical cell lines and passage numbers .
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify secondary targets that may explain divergent results .
  • Metabolic stability : Compare hepatic microsome half-lives (e.g., human vs. murine) to clarify species-specific discrepancies .

Q. What strategies enhance bioavailability in preclinical models?

  • Prodrug design : Introduce acetyl or phosphate groups to the oxalamide nitrogen to improve intestinal absorption .
  • Nanoparticle formulation : Use PEGylated liposomes to increase plasma half-life, monitored via LC-MS pharmacokinetic studies .
  • CYP inhibition assays : Identify metabolic hotspots (e.g., piperazine N-demethylation) using human liver microsomes + LC-QTOF .

Methodological Challenges

Q. How to address low yields in the final coupling step?

  • Catalyst optimization : Replace traditional EDCl/HOBt with uranium-based coupling agents (e.g., HATU) to improve efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 80°C, achieving >80% yield .
  • Byproduct analysis : Use LC-MS to identify dimers or hydrolyzed intermediates; adjust stoichiometry of amine precursors .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., hydrogen bonds with oxalamide carbonyl) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of piperazine-target interactions .
  • Pharmacophore modeling : Identify critical features (e.g., aromatic π-stacking with benzo[d][1,3]dioxole) using MOE .

Data Interpretation

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to proposed kinases by measuring protein melting point shifts .
  • CRISPR knockouts : Use isogenic cell lines lacking EGFR or VEGFR2 to verify mechanism-specific cytotoxicity .
  • Western blotting : Monitor downstream markers (e.g., phosphorylated ERK or AKT) post-treatment .

Q. What statistical approaches are robust for dose-response analysis?

  • Four-parameter logistic model : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ with 95% confidence intervals (GraphPad Prism) .
  • Synergy scoring : Apply Chou-Talalay method for combination studies with standard chemotherapies .
  • PCA for omics data : Reduce dimensionality in transcriptomic/proteomic datasets to identify pathways modulated by the compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。